4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one
Description
4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
4-chloro-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-26-17-9-8-14(12-18(17)27-2)10-11-22-16-13-23-24(20(25)19(16)21)15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWQOMTMUMVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: This step may involve the use of phenyl halides or phenylboronic acids in a palladium-catalyzed cross-coupling reaction.
Substitution with 3,4-Dimethoxyphenethylamine: This step can be carried out using nucleophilic substitution reactions under basic conditions.
Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the 3,4-dimethoxyphenethylamine substituent.
5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one: Lacks the chlorine substituent.
Uniqueness
The presence of both the 3,4-dimethoxyphenethylamine and chlorine substituents in 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness could be leveraged in the design of new therapeutic agents or materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
